molecular formula C19H15N3O3S B2852145 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034497-10-2

7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2852145
CAS No.: 2034497-10-2
M. Wt: 365.41
InChI Key: PFSXRSXUOGDSLG-UHFFFAOYSA-N
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Description

7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran core, a methoxy group, and a carboxamide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves multiple steps, typically starting with the construction of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors. The methoxy group is introduced via methylation, and the carboxamide linkage is formed through an amide coupling reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core and the thiophene ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and the carboxamide linkage contribute to the compound’s overall stability and bioavailability . The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and thiophene-containing molecules. For example:

Properties

IUPAC Name

7-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-15-4-2-3-12-9-16(25-18(12)15)19(23)22-10-14-17(21-7-6-20-14)13-5-8-26-11-13/h2-9,11H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSXRSXUOGDSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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